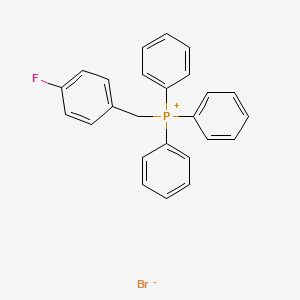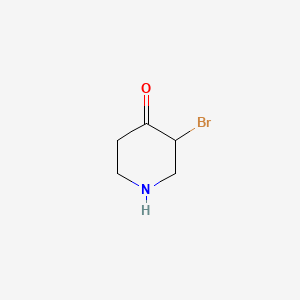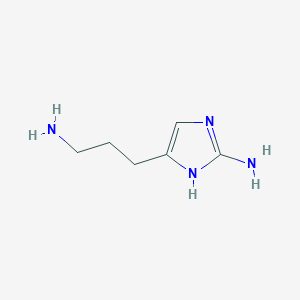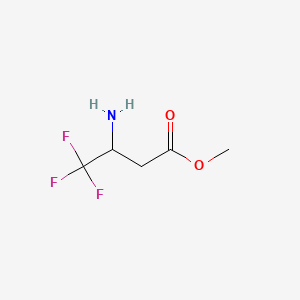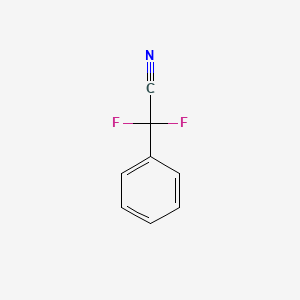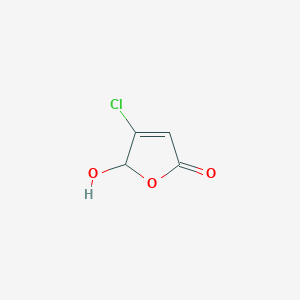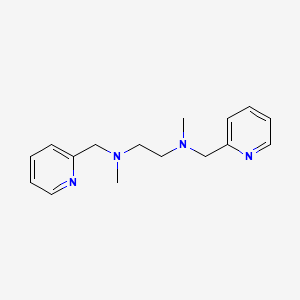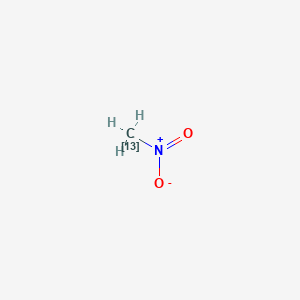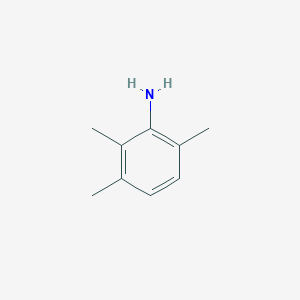
2,3,6-Trimethylaniline
Vue d'ensemble
Description
2,3,6-Trimethylaniline is an organic compound with the molecular formula C9H13N . It has an average mass of 135.206 Da and a monoisotopic mass of 135.104797 Da .
Molecular Structure Analysis
The molecular structure of 2,3,6-Trimethylaniline consists of a benzene ring with three methyl groups and one amine group attached . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 236.9±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C .Physical And Chemical Properties Analysis
2,3,6-Trimethylaniline has a molar refractivity of 45.0±0.3 cm3, a polar surface area of 26 Å2, and a polarizability of 17.8±0.5 10-24 cm3 . It also has a surface tension of 36.8±3.0 dyne/cm and a molar volume of 140.5±3.0 cm3 .Applications De Recherche Scientifique
Synthesis of Azomethines and Metal Complexes
2,3,6-Trimethylaniline: is utilized in the synthesis of azomethines, which are then used to form complexes with metals like zinc (Zn). These complexes are studied for their structure and photoluminescent properties, which have potential applications in optoelectronics .
Organic Optoelectronics
The metal complexes derived from 2,3,6-Trimethylaniline are significant in the development of organic optoelectronic devices. They are used to create emitters with high stability and efficiency, offering advantages in power consumption and color brightness .
Catalysis
Azomethine complexes involving 2,3,6-Trimethylaniline find applications in catalysis, particularly in the epoxidation and oxidation of olefins. These catalytic processes are crucial in the synthesis of various organic compounds .
Biodegradable Polymers
In the field of polymer science, 2,3,6-Trimethylaniline is involved in the synthesis of biodegradable polymers. It is used in the ring-opening polymerization reaction of racemic lactide, which is essential for producing polylactides as an alternative to traditional polymers .
Dye Precursor
2,3,6-Trimethylaniline: serves as a precursor to dyes. It undergoes various reactions to form compounds that are integral in the production of dyes used in histochemistry studies .
Ligand Synthesis
This compound is also important in the preparation of bulky ligands. It reacts with other organic molecules to form ligands that are used in complexation reactions in inorganic chemistry .
Medicinal Chemistry
Due to its structural properties, 2,3,6-Trimethylaniline is explored for its biological activity. It is a building block in the synthesis of compounds with potential antibacterial, antifungal, and anticancer properties .
Protistocidal Activity
Interestingly, some derivatives of 2,3,6-Trimethylaniline exhibit significant protistocidal activity. This opens up avenues for research in parasitology and the development of treatments against protozoan infections .
Safety and Hazards
2,3,6-Trimethylaniline may be fatal if inhaled, harmful if absorbed through skin or swallowed, and causes skin, eye, and respiratory tract irritation . It’s recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .
Propriétés
IUPAC Name |
2,3,6-trimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-6-4-5-7(2)9(10)8(6)3/h4-5H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMPFSKGDPKPDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474750 | |
| Record name | 2,3,6-Trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Trimethylaniline | |
CAS RN |
18102-21-1 | |
| Record name | 2,3,6-Trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-chlorobenzo[d]oxazole-5-carboxylate](/img/structure/B1600521.png)
![5,8-Diazaspiro[3.5]nonane](/img/structure/B1600522.png)
